molecular formula C22H21FN4O3S B2496779 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 894025-75-3

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2496779
CAS RN: 894025-75-3
M. Wt: 440.49
InChI Key: ONXCRERWKZIQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally similar compounds typically involves complex reactions that aim to introduce specific functional groups, achieving desired molecular architectures. For instance, compounds with related structures have been synthesized using techniques such as cyclization reactions of thiosemicarbazides, acetylation, and condensation reactions under specific conditions to introduce triazole, thiadiazole, and pyrazole moieties into the molecular structure (Turan-Zitouni et al., 2005; Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectral data (IR, NMR, MS), is pivotal in determining the configuration and conformation of complex molecules. Studies have employed synchrotron X-ray powder diffraction to elucidate the crystal structures of analogous compounds, revealing their space group, unit cell parameters, and molecular orientation within the crystal lattice (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include nucleophilic substitution, electrophilic addition, and condensation reactions, aimed at modifying the chemical structure to impart desired properties or reactivities. The specific functional groups within the molecule, such as acetamide, thiazole, and triazole rings, play critical roles in its chemical behavior and interactions.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure, including the presence of fluorophenyl and dimethoxyphenyl groups, which can affect intermolecular interactions and, consequently, its physical characteristics.

Chemical Properties Analysis

The chemical properties of such compounds are largely dictated by their functional groups and molecular structure. The presence of electron-withdrawing or donating groups, such as fluorophenyl or dimethoxyphenyl, can significantly impact the compound's reactivity, acidity/basicity (pKa), and stability under various chemical conditions. Detailed chemical properties can be assessed through experimental evaluations such as reactivity studies, pKa measurements, and stability tests under different conditions (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-29-18-8-5-15(12-19(18)30-2)21-25-22-27(26-21)17(13-31-22)9-10-24-20(28)11-14-3-6-16(23)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCRERWKZIQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.